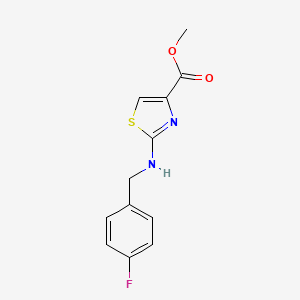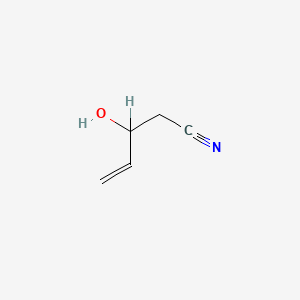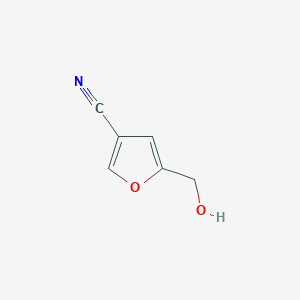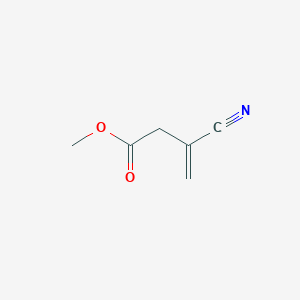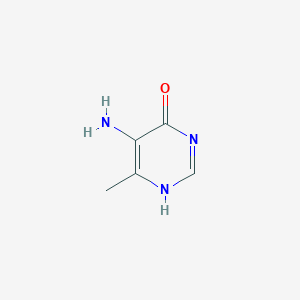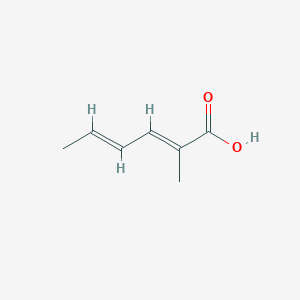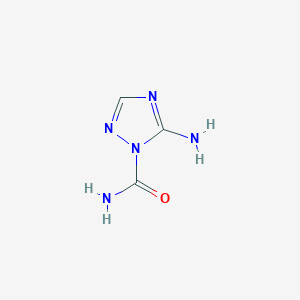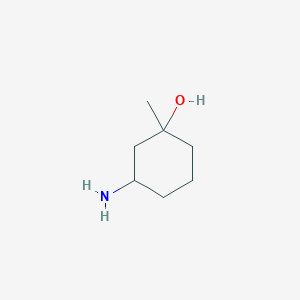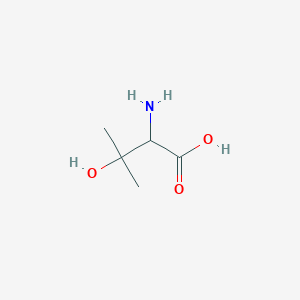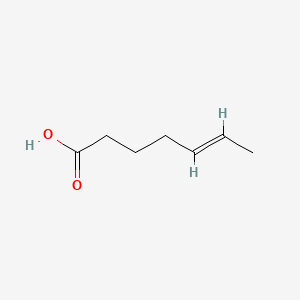
5-Heptenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is characterized by a seven-carbon chain with a double bond between the fifth and sixth carbons and a carboxylic acid functional group at the terminal carbon. This compound is a colorless oily liquid with a slightly unpleasant odor and is slightly soluble in water but highly soluble in organic solvents like ethanol and ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Heptenoic acid can be synthesized through various methods. One common laboratory preparation involves the oxidation of 5-heptenal using potassium permanganate under acidic conditions. Another method includes the hydrolysis of this compound esters, which can be prepared via the Wittig reaction involving heptanal and a suitable phosphonium ylide .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of heptene using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is efficient and yields high purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form heptanedioic acid.
Reduction: It can be reduced to 5-heptenoic alcohol using reducing agents like lithium aluminum hydride.
Substitution: The double bond in this compound allows for various substitution reactions, such as halogenation, where halogens like bromine can add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Heptanedioic acid.
Reduction: 5-Heptenoic alcohol.
Substitution: 5-Bromoheptanoic acid.
Aplicaciones Científicas De Investigación
5-Heptenoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 5-heptenoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The double bond in its structure allows for interactions with various biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Heptanoic acid: Lacks the double bond present in 5-heptenoic acid, making it less reactive in certain chemical reactions.
Hexanoic acid: Has a shorter carbon chain, resulting in different physical and chemical properties.
Octanoic acid: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness of this compound: The presence of a double bond in this compound makes it more versatile in chemical reactions compared to its saturated counterparts. This feature allows for a wider range of chemical modifications and applications in various fields .
Propiedades
Número CAS |
3593-00-8 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
hept-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9) |
Clave InChI |
KPSZWAJWFMFMFF-UHFFFAOYSA-N |
SMILES |
CC=CCCCC(=O)O |
SMILES isomérico |
C/C=C/CCCC(=O)O |
SMILES canónico |
CC=CCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine](/img/structure/B7902112.png)

